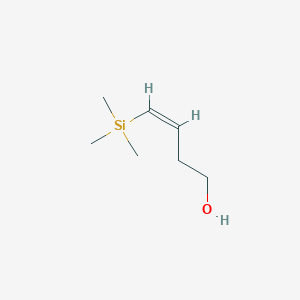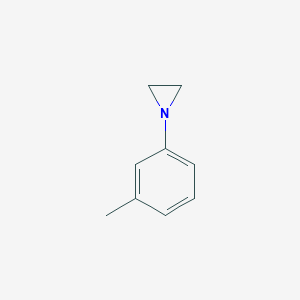
2,9-Dimethyl-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Dimethyl-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. The addition of methyl groups at the 2 and 9 positions of the purine ring structure modifies its chemical properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimethyl-9H-purine typically involves the alkylation of purine derivatives. One common method is the direct alkylation of adenine using methylating agents under controlled conditions. For instance, the Mitsunobu reaction under microwave-assisted conditions has been employed to achieve selective alkylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar alkylation techniques. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: 2,9-Dimethyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms into the purine ring.
科学研究应用
2,9-Dimethyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a model compound for studying purine metabolism and enzyme interactions.
Industry: It can be used in the synthesis of materials with specific chemical properties, such as dyes and polymers
作用机制
The mechanism of action of 2,9-Dimethyl-9H-purine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes involved in purine metabolism, potentially inhibiting or modifying their activity. The specific pathways and targets depend on the context in which the compound is used, such as in drug development or biochemical research .
相似化合物的比较
2,6,9-Trisubstituted Purines: These compounds have substitutions at the 2, 6, and 9 positions and are studied for their anticancer properties.
9-Sulfonyl-9H-purines: These derivatives are investigated for their antiviral activities, particularly against hepatitis C virus.
Uniqueness: 2,9-Dimethyl-9H-purine is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications where other purine derivatives may not be as effective.
属性
分子式 |
C7H8N4 |
|---|---|
分子量 |
148.17 g/mol |
IUPAC 名称 |
2,9-dimethylpurine |
InChI |
InChI=1S/C7H8N4/c1-5-8-3-6-7(10-5)11(2)4-9-6/h3-4H,1-2H3 |
InChI 键 |
ANQNPMRPZVJUMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C2C(=N1)N(C=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923803.png)




![1-aminospiro[2.2]pentane-1-carboxylic Acid](/img/structure/B11923836.png)




